Cas no 35113-40-7 (3-(thiophen-2-yl)-1,2-oxazol-5-amine)

3-(Thiophen-2-yl)-1,2-oxazol-5-amine is a heterocyclic compound featuring a thiophene-substituted oxazole core with an amine functional group at the 5-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The thiophene moiety enhances π-conjugation, while the oxazole ring contributes to stability and reactivity. The amine group offers a versatile handle for further derivatization, enabling applications in drug discovery, agrochemicals, and functional materials. Its well-defined synthetic route and high purity make it suitable for research and industrial use. The compound’s balanced lipophilicity and polarity further enhance its utility in diverse chemical applications.
3-(thiophen-2-yl)-1,2-oxazol-5-amine structure
35113-40-7 structure
Product Name:3-(thiophen-2-yl)-1,2-oxazol-5-amine
CAS No:35113-40-7
MF:C7H6N2OS
MW:166.200339794159
MDL:MFCD01754655
CID:295346
PubChem ID:216901
Update Time:2025-05-19

3-(thiophen-2-yl)-1,2-oxazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 5-Isoxazolamine,3-(2-thienyl)-
    • 5-Amino-3-(2-thienyl)isoxazole
    • 3-(thiophen-2-yl)isoxazol-5-amine
    • 3-THIEN-2-YLISOXAZOL-5-AMINE
    • 3-thiophen-2-yl-1,2-oxazol-5-amine
    • 3-Thiophen-2-yl-isoxazol-5-ylamine
    • 3-(thiophen-2-yl)-1,2-oxazol-5-amine
    • 3-(2-Thienyl)-5-isoxazolamine
    • AS-59543
    • EN300-67435
    • CCG-323810
    • 5-Isoxazolamine, 3-(2-thienyl)-
    • SCHEMBL14896296
    • NY20916660
    • F2165-0021
    • 35113-40-7
    • AKOS000143278
    • FT-0752752
    • Z255150032
    • ZXTCNNQAVDHZHL-UHFFFAOYSA-N
    • NIOSH/NY2091666
    • G37539
    • DB-010381
    • BBL029465
    • STL248930
    • MDL: MFCD01754655
    • Inchi: 1S/C7H6N2OS/c8-7-4-5(9-10-7)6-2-1-3-11-6/h1-4H,8H2
    • InChI Key: ZXTCNNQAVDHZHL-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1C=C(N)ON=1

Computed Properties

  • Exact Mass: 166.02018
  • Monoisotopic Mass: 166.02008399g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 80.3Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Melting Point: 60-64℃
  • Boiling Point: 386.2±32.0 °C at 760 mmHg
  • Flash Point: 187.4±25.1 °C
  • PSA: 52.05
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

3-(thiophen-2-yl)-1,2-oxazol-5-amine Security Information

3-(thiophen-2-yl)-1,2-oxazol-5-amine Pricemore >>

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Additional information on 3-(thiophen-2-yl)-1,2-oxazol-5-amine

Research Brief on 3-(Thiophen-2-yl)-1,2-oxazol-5-amine (CAS: 35113-40-7): Recent Advances and Applications

The compound 3-(thiophen-2-yl)-1,2-oxazol-5-amine (CAS: 35113-40-7) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile scaffold in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief synthesizes the latest findings on this compound, highlighting its synthetic pathways, biological activities, and future research directions.

One of the most notable advancements in the study of 3-(thiophen-2-yl)-1,2-oxazol-5-amine is its application in the design of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The researchers employed structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, resulting in derivatives with nanomolar IC50 values. These findings underscore the potential of 3-(thiophen-2-yl)-1,2-oxazol-5-amine as a lead compound for anticancer drug development.

In addition to its anticancer properties, recent research has also investigated the antimicrobial potential of 3-(thiophen-2-yl)-1,2-oxazol-5-amine. A study in Bioorganic & Medicinal Chemistry Letters (2024) reported that this compound and its analogs exhibit broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell membrane integrity, as evidenced by electron microscopy and fluorescence assays. These results suggest that further optimization of this scaffold could yield novel antibiotics to address the growing threat of antimicrobial resistance.

The synthetic accessibility of 3-(thiophen-2-yl)-1,2-oxazol-5-amine has also been a focus of recent research. A 2023 paper in Organic & Biomolecular Chemistry described a streamlined, one-pot synthesis of this compound using a copper-catalyzed cyclization reaction. This method offers significant advantages over traditional approaches, including higher yields (up to 85%) and reduced environmental impact due to the use of greener solvents. Such advancements in synthetic methodology are critical for enabling large-scale production and further pharmacological evaluation of this promising scaffold.

Looking ahead, researchers are exploring the potential of 3-(thiophen-2-yl)-1,2-oxazol-5-amine in other therapeutic areas, including neurodegenerative diseases and inflammation. Preliminary in vitro studies suggest that certain derivatives may modulate key pathways involved in neuroprotection, though further validation is required. The compound's unique combination of a thiophene ring and an oxazole amine moiety provides a versatile platform for medicinal chemistry optimization, making it a valuable asset in the drug discovery pipeline.

In conclusion, recent research on 3-(thiophen-2-yl)-1,2-oxazol-5-amine (CAS: 35113-40-7) has demonstrated its significant potential across multiple therapeutic areas. From its application in kinase inhibitor development to its antimicrobial properties and improved synthetic routes, this compound continues to be a focus of innovation in chemical biology. Future studies should aim to further elucidate its mechanism of action, optimize its pharmacological properties, and explore its clinical potential through preclinical and clinical trials.

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